

An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

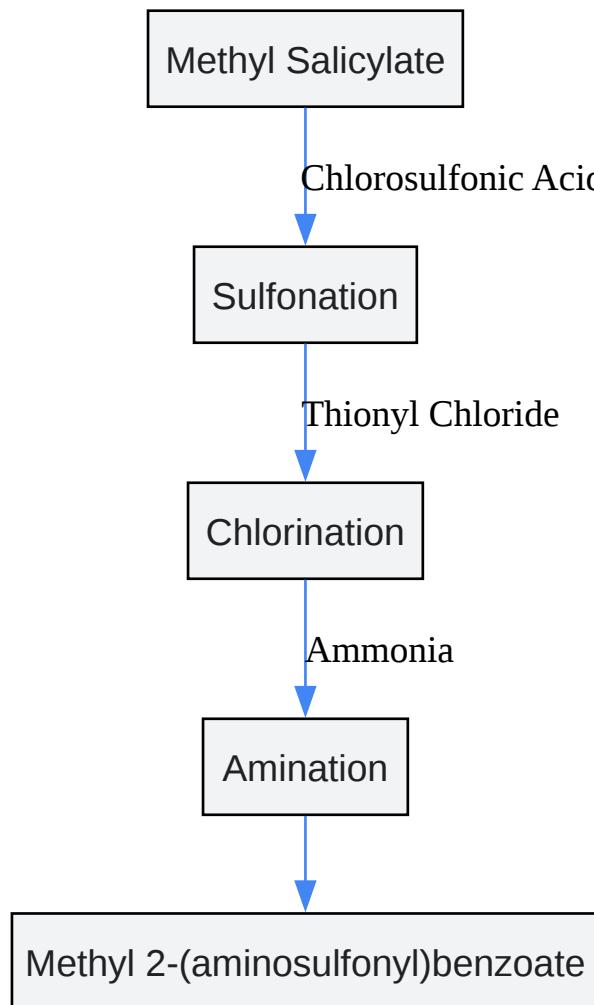
Abstract

Methyl 2-(aminosulfonyl)benzoate is a significant chemical intermediate with the CAS number 57683-71-3. This white to off-white crystalline solid plays a crucial role as a building block in the synthesis of more complex organic molecules, particularly in the preparation of pyrazol-benzenesulfonamides, which have applications in medicinal chemistry and agrochemical research. Structurally, it features a methyl ester and a sulfonamide group attached to a benzene ring. It is also recognized as a metabolite of the herbicide metsulfuron-methyl. This guide provides a comprehensive overview of its chemical and physical properties, likely synthetic approaches, analytical methodologies, and its role in synthetic chemistry.

Chemical Structure and Properties

Methyl 2-(aminosulfonyl)benzoate, also known as methyl 2-sulfamoylbenzoate, possesses the molecular formula C₈H₉NO₄S. Its chemical structure is characterized by a benzoate moiety substituted with an aminosulfonyl group at the ortho position.

Table 1: Chemical Identifiers and Properties


Property	Value	Reference
IUPAC Name	methyl 2-sulfamoylbenzoate	
CAS Number	57683-71-3	
Molecular Formula	C ₈ H ₉ NO ₄ S	
Molecular Weight	215.23 g/mol	
Appearance	White to almost white crystalline powder	
Melting Point	124-129 °C	
Boiling Point	401.4 °C at 760 mmHg	
Density	1.377 g/cm ³	
Solubility	Soluble in polar organic solvents	
SMILES String	COc1ccccc1S(N)(=O)=O	
InChI Key	VSOOBQALJVLTBH- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(aminosulfonyl)benzoate** is not readily available in the public domain, a likely multi-step synthetic route can be inferred from the synthesis of the structurally related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, which starts from salicylic acid.

Inferred Synthetic Pathway

A plausible synthetic pathway for **Methyl 2-(aminosulfonyl)benzoate** could involve the following conceptual steps:

[Click to download full resolution via product page](#)

Caption: Inferred synthetic workflow for **Methyl 2-(aminosulfonyl)benzoate**.

General Experimental Considerations (Based on Analogs)

- **Sulfonation:** The initial step would likely involve the sulfonation of a starting material like methyl salicylate using a strong sulfonating agent such as chlorosulfonic acid. This reaction is typically performed at controlled temperatures.
- **Chlorination:** The resulting sulfonic acid would then be converted to a sulfonyl chloride. This is often achieved using reagents like thionyl chloride.

- Amination: The sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.
- Purification: The final product would require purification, likely through recrystallization from a suitable solvent like methanol.

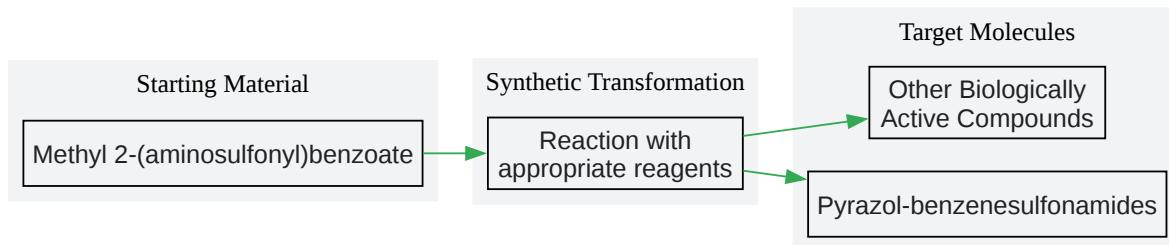
Analytical Methods

The identity and purity of **Methyl 2-(aminosulfonyl)benzoate** are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of **Methyl 2-(aminosulfonyl)benzoate** would likely involve a reverse-phase column.

Table 2: Representative HPLC Parameters


Parameter	Description
Column	C18 reverse-phase
Mobile Phase	A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
Detection	UV detection at a suitable wavelength.
Purity	Commercial grades are often available with a purity of >98.0% as determined by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While a detailed spectral analysis with peak assignments is not available, the spectra would be consistent with the presence of a substituted benzene ring, a methyl ester group, and an aminosulfonyl group.

Role in Drug Development and Chemical Synthesis

Methyl 2-(aminosulfonyl)benzoate is a valuable intermediate in the synthesis of various target molecules, most notably pyrazol-benzenesulfonamides.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **Methyl 2-(aminosulfonyl)benzoate** as a synthetic precursor.

The sulfonamide moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds can lead to compounds with a wide range of biological activities. The pyrazole-benzenesulfonamide derivatives, for instance, have been investigated for their anti-inflammatory and antimicrobial properties.

Safety and Handling

Methyl 2-(aminosulfonyl)benzoate is classified as an irritant. It is known to cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Conclusion

Methyl 2-(aminosulfonyl)benzoate is a key chemical intermediate with established applications in synthetic organic chemistry. Its well-defined physical and chemical properties, combined with its utility as a precursor to biologically active molecules, make it a compound of significant interest to researchers in drug discovery and development. While detailed experimental protocols for its synthesis are not widely published, its preparation can be inferred from established synthetic routes for analogous compounds. Standard analytical techniques are employed to ensure its quality and purity for synthetic applications. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209806#methyl-2-aminosulfonyl-benzoate-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com